Phosphinous acid, diphenyl-, 1,4-butanediyl ester

Description

Properties

CAS No. |

10274-30-3 |

|---|---|

Molecular Formula |

C28H28O2P2 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

4-diphenylphosphanyloxybutoxy(diphenyl)phosphane |

InChI |

InChI=1S/C28H28O2P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30-32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 |

InChI Key |

QHFWJRMCZQYLFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)OCCCCOP(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinous acid, diphenyl-, 1,4-butanediyl ester typically involves the reaction of diphenylphosphine with 1,4-butanediol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the compound. Safety measures are also implemented to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphinous acid, diphenyl-, 1,4-butanediyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphine oxides, alcohols, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

Pharmaceutical Applications

Phosphinous acid esters are known for their potential as pharmaceutical intermediates. The compound has been studied for its reactivity with biological molecules, which is crucial for determining its viability as a pharmaceutical candidate. Its unique structure allows it to participate in various reactions that can lead to the synthesis of biologically active compounds.

- Antiviral Properties : Preliminary studies suggest that phosphinous acid esters may exhibit antiviral properties, making them candidates for further investigation in drug development .

Materials Science

The compound is also being explored for its applications in materials science, particularly in the development of advanced materials with specific properties.

- Photoinitiators : Phosphinous acid esters have shown potential as photoinitiators in polymerization processes due to their ability to absorb UV light and initiate chemical reactions without the yellowing often associated with conventional photoinitiators .

Organophosphorus Chemistry

In organophosphorus chemistry, phosphinous acid esters are valuable for synthesizing other organophosphorus compounds. Their reactivity allows them to serve as intermediates in the synthesis of more complex molecules.

- Synthesis of Chiral Compounds : The compound can be utilized in asymmetric synthesis to produce chiral amines and other chiral molecules, which are essential in pharmaceuticals .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of phosphinous acid esters exhibit varying degrees of antimicrobial activity against different bacterial strains. A study on diethyl benzylphosphonates highlighted the impact of substituents on the phenyl ring on cytotoxic activity against Escherichia coli. The findings indicated that certain modifications could significantly enhance antimicrobial efficacy .

Case Study 2: Photopolymerization

A study on the use of phosphinous acid esters as photoinitiators showed that they could effectively initiate polymerization under UV light exposure without leading to discoloration in the final product. This property is particularly advantageous for applications requiring clear coatings or finishes .

Mechanism of Action

The mechanism of action of phosphinous acid, diphenyl-, 1,4-butanediyl ester involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also participate in redox reactions, affecting the oxidative state of other molecules. The specific pathways and targets depend on the context of its application and the nature of the interacting species .

Comparison with Similar Compounds

Structural Analogs: Phosphinous Acid Esters

Phosphinous acid esters vary in their ester substituents, affecting reactivity and applications.

Key Differences :

- Volatility : Ethyl ester (230.24 Da) is more volatile than the 1,4-butanediyl ester due to shorter chain length.

- Stability : Trimethylsilyl ester’s silicon-based group resists hydrolysis compared to alkyl esters .

- Steric Effects : The 1,4-butanediyl ester’s flexible backbone improves solubility in polymeric matrices, unlike rigid substituents .

Functional Analogs: 1,4-Butanediyl Diesters

Compounds with the 1,4-butanediyl group exhibit similar backbone-driven properties but differ in functional groups.

Key Differences :

Application-Based Comparison: Photoinitiators

Phosphinous acid esters are compared to other photoinitiators in polymerization processes.

Key Insights :

- The 1,4-butanediyl ester’s flexible chain improves compatibility with hydrophobic monomers compared to rigid acylphosphine oxides .

- Phosphonous acid diesters (e.g., Lucirin LR 8893X) offer better hydrolytic stability but require synthetic precision .

Biological Activity

Phosphinous acid, diphenyl-, 1,4-butanediyl ester, also known as diphenyl-(1,4-butanediyl)phosphinic acid, is a compound with significant biological implications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

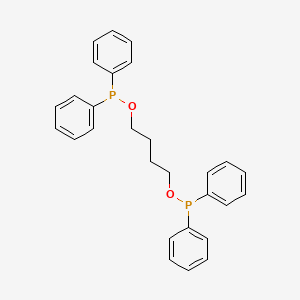

Phosphinous acid esters are characterized by a phosphorus atom bonded to an oxygen atom (as part of the phosphinous acid functional group) and two phenyl groups. The structure can be represented as follows:

This configuration allows for interactions with various biological molecules, influencing enzymatic activities and cellular processes.

Mechanisms of Biological Activity

The biological activity of phosphinous acid esters is primarily attributed to their ability to act as phosphine ligands in coordination chemistry. These compounds can interact with metal ions and enzymes, potentially modulating their activity.

Key Mechanisms Include:

- Enzyme Inhibition: Phosphinous acids can inhibit enzymes by binding to active sites or altering enzyme conformation.

- Metal Coordination: The ability to form stable complexes with transition metals enhances their catalytic properties in biochemical reactions.

1. Antioxidant Properties

Research indicates that phosphinous acid esters exhibit antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.

2. Anticancer Potential

Studies have shown that certain phosphine derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

3. Antimicrobial Activity

Phosphinous acid esters have demonstrated antimicrobial properties against various pathogens. Their effectiveness may be due to disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of several phosphinous acid derivatives. Results showed that diphenyl-(1,4-butanediyl)phosphinic acid significantly reduced lipid peroxidation in vitro, indicating strong antioxidant capabilities .

Case Study 2: Anticancer Effects

In a research article from Cancer Letters, the effects of diphenyl-(1,4-butanediyl)phosphinic acid on human breast cancer cells were examined. The compound induced cell cycle arrest and apoptosis through ROS generation and mitochondrial dysfunction .

Case Study 3: Antimicrobial Efficacy

A study highlighted in Antimicrobial Agents and Chemotherapy demonstrated that diphenyl-(1,4-butanediyl)phosphinic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent .

Research Findings Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | Journal of Medicinal Chemistry |

| Anticancer | Induces apoptosis via ROS | Cancer Letters |

| Antimicrobial | Disrupts microbial membranes | Antimicrobial Agents and Chemotherapy |

Q & A

Basic: What are the established synthetic routes for preparing phosphinous acid, diphenyl-, 1,4-butanediyl ester, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution between diphenylphosphine and 1,4-butanediol derivatives under inert atmospheres to prevent oxidation. Key parameters include:

- Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes side reactions.

- Catalyst : Use of triethylamine or other bases to scavenge acidic byproducts.

- Temperature : Reactions at 0–5°C reduce thermal decomposition of intermediates .

Yield optimization requires monitoring via <sup>31</sup>P NMR to track phosphorus-containing intermediates.

Basic: What analytical techniques are most reliable for characterizing structural purity and confirming esterification success?

Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR are critical. The <sup>31</sup>P signal at δ 15–20 ppm confirms P–O ester bond formation, while <sup>1</sup>H NMR identifies butanediyl protons (δ 1.6–1.8 ppm, multiplet).

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 400–450) validate molecular weight .

- HPLC with UV detection : Use C18 columns and methanol-buffer mobile phases (pH 4.6) for purity assessment, as described in pharmacopeial methods .

Intermediate: How should researchers design experiments to evaluate the compound’s ligand properties in coordination chemistry?

Answer:

- Variable Selection : Test metal ions (e.g., Pd, Pt) with varying oxidation states and coordination geometries.

- Spectroscopic Titration : Monitor UV-Vis or <sup>31</sup>P NMR shifts during incremental metal salt addition to quantify binding constants.

- Crystallography : Single-crystal X-ray diffraction of metal complexes reveals steric effects from the butanediyl bridge .

- Control Experiments : Compare with shorter/longer diol esters to assess chain-length dependency .

Advanced: How can contradictions in reported catalytic activities of metal complexes derived from this compound be resolved?

Answer:

Contradictions often arise from:

- Solvent Polarity Effects : Apolar solvents may favor dimeric metal species, reducing catalytic turnover. Use dielectric constant studies to correlate solvent with activity.

- Ligand-to-Metal Ratio : Optimize stoichiometry via Job’s plot analysis to identify active species.

- Operando Spectroscopy : Track catalytic intermediates in real-time using Raman or XAFS to reconcile disparate mechanistic proposals .

Advanced: What theoretical frameworks are suitable for modeling the electronic effects of the diphenylphosphinous moiety in catalysis?

Answer:

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between phosphorus lone pairs and ester oxygen.

- Molecular Dynamics (MD) : Simulate steric crowding during substrate approach in catalytic cycles .

Intermediate: What methodologies assess the compound’s stability under hydrolytic or oxidative conditions?

Answer:

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C, monitoring degradation via HPLC. Phosphate ester hydrolysis typically follows pseudo-first-order kinetics.

- Oxidative Resistance : Expose to H2O2 or O3, tracking oxidation products (e.g., phosphine oxides) using GC-MS .

Advanced: How can this compound be integrated into polymeric or supramolecular systems for advanced material applications?

Answer:

- Coordination Polymers : Use the ester as a linker between metal nodes (e.g., Zn<sup>2+</sup>) to create porous frameworks. Characterize porosity via BET surface area analysis.

- Self-Assembly : Study aggregation in nonpolar solvents using dynamic light scattering (DLS) and TEM.

- Cross-Linking Agent : Incorporate into epoxy resins; measure Tg shifts via DSC to evaluate network density .

Advanced: What interdisciplinary approaches bridge gaps in understanding its dual role as a ligand and a reactive intermediate?

Answer:

- In Situ Spectroelectrochemistry : Couple electrochemical oxidation with IR spectroscopy to identify transient phosphorus-centered radicals.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe hydrogen-transfer steps in catalytic cycles.

- Hybrid DFT-Microkinetic Modeling : Predict rate-determining steps in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.